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Compound of Interest

Compound Name: Fmoc-L-aspartic acid

Cat. No.: B557791 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for N-

(9-fluorenylmethoxycarbonyl)-L-aspartic acid (Fmoc-L-aspartic acid), a fundamental building

block in solid-phase peptide synthesis. The information is intended for researchers, chemists,

and quality control professionals involved in peptide chemistry and drug development. This

document summarizes expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), outlines general experimental protocols, and

illustrates the analytical workflow.

Chemical Structure and Properties
IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid[1]

Molecular Formula: C₁₉H₁₇NO₆[1]

Molecular Weight: 355.3 g/mol [1]

Exact Mass: 355.10558726 Da[1]

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for Fmoc-L-aspartic acid.

Note that NMR chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Multiplicity Assignment

~12.7 br s
Carboxylic Acid protons (2H, -

COOH)

7.89 d Aromatic protons (2H, Fmoc)

7.72 d Aromatic protons (2H, Fmoc)

7.42 t Aromatic protons (2H, Fmoc)

7.33 t Aromatic protons (2H, Fmoc)

~4.50 m α-CH (1H, Asp)

4.2-4.3 m
CH₂ and CH of Fmoc group

(3H)

2.5-2.6 m β-CH₂ (2H, Asp)

Note: Data is representative and compiled based on spectra of similar compounds like Nalpha-

FMOC-L-Asparagine and general chemical shift principles.[2]

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~172-174 Carbonyl carbons (2C, -COOH)

~156 Carbonyl carbon (1C, Urethane C=O)

~144 Aromatic quaternary carbons (2C, Fmoc)

~141 Aromatic quaternary carbons (2C, Fmoc)

~128 Aromatic CH carbons (2C, Fmoc)

~127.5 Aromatic CH carbons (2C, Fmoc)

~125 Aromatic CH carbons (2C, Fmoc)

~120 Aromatic CH carbons (2C, Fmoc)

~66 Methylene carbon (1C, O-CH₂-Fmoc)

~52 α-Carbon (1C, Asp)

~47 Methine carbon (1C, CH-Fmoc)

~37 β-Carbon (1C, Asp)

Note: Data is representative and based on known chemical shifts for L-aspartic acid and the

Fmoc protecting group.[3][4]

Table 3: IR Spectroscopy Data (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3300 Medium N-H stretch (Amide)

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1710-1740 Strong
C=O stretch (Urethane and

Carboxylic acid)

~1530 Strong N-H bend (Amide II)

~1450 Medium Aromatic C=C stretch

~1250 Strong C-O stretch

~740-760 Strong
Aromatic C-H out-of-plane

bend

Note: Peak positions are approximate and based on general values for Fmoc-protected amino

acids and data available from PubChem.[1]

Table 4: Mass Spectrometry Data (ESI)
Parameter Value

Molecular Weight 355.3 g/mol

Exact Mass 355.105587 Da

Common Adducts
[M+H]⁺ = 356.11 Da, [M+Na]⁺ = 378.09 Da, [M-

H]⁻ = 354.10 Da

Note: Data sourced from PubChem.[1]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-L-aspartic acid in 0.5-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Ensure the sample is fully

dissolved.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the

instrument to the specific solvent.

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. A standard pulse-acquire

sequence is typically sufficient. Set the spectral width to cover the range of approximately 0-

13 ppm.

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled

pulse sequence. The spectral width should typically span from 0 to 200 ppm. A sufficient

number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Calibrate the chemical shift scale using the residual

solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid Fmoc-L-aspartic acid powder

directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good

contact between the sample and the crystal by applying pressure with the built-in clamp.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This

will be automatically subtracted from the sample spectrum.

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-

added in the mid-IR range (4000-400 cm⁻¹) to obtain a high-quality spectrum.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).
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Mass Spectrometry
Sample Preparation: Prepare a dilute solution of Fmoc-L-aspartic acid (approx. 0.1 mg/mL)

in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount

of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to

promote ionization.

Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI)

source, such as a Time-of-Flight (TOF) or Quadrupole instrument.

Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow

rate (e.g., 5-10 µL/min). The high voltage applied to the ESI needle will generate gas-phase

ions.

Data Acquisition: Acquire the mass spectrum in the desired mass range (e.g., m/z 100-500).

Data can be collected in either positive or negative ion mode to observe different adducts.

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (e.g.,

[M+H]⁺ or [M-H]⁻) and confirm that the observed m/z value corresponds to the calculated

exact mass of the compound.

Analytical Workflow Visualization
The logical flow for the comprehensive spectroscopic analysis of Fmoc-L-aspartic acid is

depicted below. This process ensures the identity and purity of the compound are rigorously

confirmed through orthogonal analytical techniques.
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Caption: Workflow for Spectroscopic Analysis of Fmoc-L-aspartic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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